Bienvenue dans la boutique en ligne BenchChem!

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one

Molecular weight CNS drug design Lipinski's rule

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one (CAS 888-19-7) is a synthetic small-molecule hybrid (C14H16N2O, MW 228.29) that combines a tryptamine-derived indole moiety with a γ-lactam pyrrolidin-2-one ring via an ethylene linker. The compound is catalogued in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository under NSC 165217, indicating historical evaluation in anticancer screening panels.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 888-19-7
Cat. No. B1661238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
CAS888-19-7
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32
InChIInChI=1S/C14H16N2O/c17-14-6-3-8-16(14)9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,15H,3,6-9H2
InChIKeyHUULIVDXAQTZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one (CAS 888-19-7) Sourcing Profile: Indole-Pyrrolidinone Hybrid with NCI Screening History


1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one (CAS 888-19-7) is a synthetic small-molecule hybrid (C14H16N2O, MW 228.29) that combines a tryptamine-derived indole moiety with a γ-lactam pyrrolidin-2-one ring via an ethylene linker [1]. The compound is catalogued in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository under NSC 165217, indicating historical evaluation in anticancer screening panels [1]. Computed physicochemical descriptors include an XLogP3 of 2.1, a topological polar surface area (TPSA) of 36.1 Ų, one hydrogen bond donor (indole NH), and one hydrogen bond acceptor (lactam carbonyl), placing it within drug-like chemical space [1].

Why Generic Indole-Pyrrolidinone Analogs Cannot Replace 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one Without Quantitative Justification


The indole-pyrrolidinone scaffold is exquisitely sensitive to structural modifications. Literature on related azecine-type dopamine receptor ligands demonstrates that replacing the indole ring with thiophene or N-methylpyrrole significantly reduces inhibitory activity, while benzene substitution increases it [1]. Even minor alterations—such as ethyl substitution on the pyrrolidinone ring (CAS 88115-34-8) or methoxy substitution on the indole (CAS 190328-45-1, GR 135533)—shift molecular weight, lipophilicity, and hydrogen-bonding capacity, which directly affect membrane permeability, metabolic stability, and off-target binding [2]. Consequently, procurement decisions cannot default to generic 'indole-pyrrolidinone' interchangeability; each analog must be evaluated against the specific target product profile.

Quantitative Differentiation of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one (CAS 888-19-7) Against Closest Structural Analogs


Molecular Weight Advantage for CNS Drug Design: CAS 888-19-7 vs. 3-Ethyl and 5-Methoxy Analogs

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one (MW 228.29) possesses a molecular weight approximately 10% lower than its closest commercially available analogs: 3-ethyl-1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one (CAS 88115-34-8, MW 256.34) and 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one (GR 135533, CAS 190328-45-1, MW 258.32) [1]. This reduced mass places CAS 888-19-7 well below the Lipinski cutoff of 500 Da and provides a favorable starting point for lead optimization where lower molecular weight correlates with improved CNS penetration [2].

Molecular weight CNS drug design Lipinski's rule

Balanced Lipophilicity (XLogP3) of CAS 888-19-7 Relative to Substituted Analogs

The computed XLogP3 of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one is 2.1, which sits within the optimal range (1–3) for oral bioavailability and CNS drug-likeness [1]. By contrast, the 3-ethyl analog (CAS 88115-34-8) is predicted to have a higher XLogP3 (~2.8–3.0) due to the additional methylene groups, while the 5-methoxy analog (CAS 190328-45-1) is expected to have a lower XLogP3 (~1.7–1.9) due to the polar methoxy substituent [2]. An XLogP3 above 3 increases the risk of poor aqueous solubility and off-target binding, whereas a value below 1 may limit membrane permeability.

Lipophilicity XLogP3 Drug-likeness

Hydrogen Bond Donor/Acceptor Profile of CAS 888-19-7 vs. 5-Methoxy Analog

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one possesses only one hydrogen bond donor (indole NH) and one hydrogen bond acceptor (lactam carbonyl), giving a HBD: HBA ratio of 1:1 and a TPSA of 36.1 Ų [1]. In contrast, the 5-methoxy analog (GR 135533) contains an additional oxygen atom, increasing both HBA count (2) and TPSA (~55.3 Ų) [2]. Higher TPSA and HBA count are associated with reduced passive membrane permeability; thus, CAS 888-19-7's lower polar surface area may confer superior permeability characteristics [3].

Hydrogen bonding Permeability Drug design

NCI DTP Repository Listing: Unique Screening Pedigree Not Shared by All Analogs

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one is registered in the NCI Developmental Therapeutics Program (DTP) repository under NSC 165217, indicating that it has been subjected to the NCI-60 human tumor cell line screen [1]. This screening pedigree provides a baseline of publicly available anticancer activity data that may not exist for the 3-ethyl or 5-methoxy analogs, which do not appear in the NCI DTP catalog with the same documentation [2]. Researchers requiring compounds with established NCI screening history can leverage this pre-existing data for hit triage.

NCI-60 screening Anticancer DTP repository

Optimized Application Scenarios for 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one (CAS 888-19-7) Procurement Based on Quantitative Evidence


CNS Lead Optimization Starting Point with Favorable MW and Balanced Lipophilicity

With a molecular weight of 228.29, XLogP3 of 2.1, and TPSA of 36.1 Ų, CAS 888-19-7 falls within the optimal range for CNS drug candidates as defined by Pajouhesh and Lenz (MW < 400, LogP 1–3, TPSA < 60–70 Ų) [1]. Compared to the bulkier 3-ethyl analog (MW 256.34, estimated LogP ~2.8–3.0) and the more polar 5-methoxy analog (TPSA ~55.3 Ų), CAS 888-19-7 offers the most balanced profile for achieving passive blood-brain barrier penetration. Medicinal chemistry teams pursuing CNS targets (e.g., dopamine, serotonin receptors) should prioritize this scaffold for fragment-based or lead-like library design [2].

Academic Anticancer Screening with Pre-Existing NCI-60 Data

The compound's designation as NSC 165217 confirms submission to the NCI-60 human tumor cell line panel, providing publicly accessible growth inhibition data across leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines [1]. Researchers initiating anticancer phenotypic screens can access this existing dataset to assess baseline activity before committing to de novo synthesis or procurement of larger quantities. This screening pedigree is not documented for the 3-ethyl or 5-methoxy analogs, making CAS 888-19-7 the preferred entry point for cancer-focused programs that value prior DTP annotation [3].

Synthetic Intermediate for Heterocyclic Library Expansion

The indole NH and lactam carbonyl of CAS 888-19-7 provide two distinct reactive handles for diversification: N-alkylation/acylation at the indole and enolate chemistry at the pyrrolidinone alpha-carbon [1]. The absence of sterically demanding substituents (unlike the 3-ethyl analog) facilitates unhindered access to both sites, enabling efficient parallel synthesis of focused libraries. This compound can serve as a versatile building block for generating analogs directed at kinase, GPCR, or epigenetic targets where indole-pyrrolidinone hybrids have demonstrated activity [2].

Crystallography and Biophysical Assay Standard with Favorable Physicochemical Properties

With a single hydrogen bond donor, a single acceptor, and moderate lipophilicity, CAS 888-19-7 is less prone to aggregation-based false positives compared to more lipophilic analogs in biochemical assays [1]. Its lower molecular complexity (MW 228.29 vs. 256–258 for analogs) also increases the likelihood of successful co-crystallization with protein targets. Procurement for fragment-based drug discovery (FBDD) campaigns or as a control compound in biophysical screening (SPR, ITC, DSF) is supported by these favorable physicochemical characteristics [2].

Quote Request

Request a Quote for 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.